

# Chemical structure and properties of Dactolisib Tosylate

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Dactolisib Tosylate

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Dactolisib, also known as BEZ235, is a potent, orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] As the tosylate salt, it offers a stable form for research and development. This imidazoquinoline derivative competitively binds to the ATP-binding cleft of PI3K and mTOR, key components of a signaling pathway frequently overactivated in human cancers.[1][4][5] Its ability to inhibit both mTORC1 and mTORC2 complexes, along with all class I PI3K isoforms, positions it as a significant agent in oncology research.[6][7] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **Dactolisib Tosylate**.

## **Chemical Structure and Properties**

**Dactolisib Tosylate** is the tosylate salt form of Dactolisib.[8] The active moiety, Dactolisib, is an imidazoquinoline derivative.[1]



| Property          | Data                                                                                                                        | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 4-methylbenzenesulfonic acid;2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | [8]          |
| Synonyms          | BEZ235 Tosylate, NVP-BEZ<br>235 Tosylate                                                                                    | [4][6]       |
| CAS Number        | 1028385-32-1                                                                                                                | [8]          |
| Molecular Formula | C37H31N5O4S                                                                                                                 | [8]          |
| Molecular Weight  | 641.7 g/mol                                                                                                                 | [8]          |
| SMILES            | CC1=CC=C(C=C1)S(=O) (=O)O.CC(C) (C#N)C1=CC=C(C=C1)N2C3= C4C=C(C=CC4=NC=C3N(C2= O)C)C5=CC6=CC=CC=C6N= C5                     | [8]          |
| Solubility        | DMSO: 33-34 mg/mL<br>(ultrasonic and warming may<br>be needed)                                                              | [5][9]       |

## **Mechanism of Action and Biological Activity**

Dactolisib is a dual ATP-competitive inhibitor of PI3K and mTOR kinases.[10] Activation of the PI3K/AKT/mTOR pathway is crucial for promoting cell growth, survival, and resistance to therapy.[1][2] By inhibiting both PI3K and mTOR, Dactolisib effectively blocks this signaling cascade, resulting in tumor cell growth inhibition and apoptosis.[1][2]

#### **Signaling Pathway**

Dactolisib targets two critical nodes in the PI3K/AKT/mTOR pathway. It inhibits the p110 subunits of PI3K, preventing the phosphorylation of PIP2 to PIP3. This, in turn, prevents the activation of AKT. Concurrently, it directly inhibits the kinase activity of both mTORC1 and



#### Foundational & Exploratory

Check Availability & Pricing

mTORC2 complexes, blocking the phosphorylation of downstream effectors like p70S6K and 4E-BP1. This dual inhibition leads to a comprehensive shutdown of the pathway, impacting cell cycle progression, protein synthesis, and cell survival.





Click to download full resolution via product page

Dactolisib inhibits the PI3K/AKT/mTOR signaling pathway.



#### **Inhibitory Activity**

Dactolisib demonstrates potent inhibition against various PI3K isoforms and mTOR, including clinically relevant PI3K mutants.

| Target              | IC50 (nM) | Reference(s)   |
|---------------------|-----------|----------------|
| ρ110α (ΡΙ3Κα)       | 4         | [6][9][11][12] |
| p110β (PI3Kβ)       | 75        | [6][9][11][12] |
| p110y (PI3Ky)       | 5 - 7     | [6][7][9][12]  |
| p110δ (PI3Kδ)       | 5         | [6][9][11][12] |
| p110α-H1047R mutant | 4.6       | [4][5][12]     |
| p110α-E545K mutant  | 5.7       | [4][5][12]     |
| mTOR                | 20.7      | [5][7][12]     |
| ATR                 | 21        | [10]           |

# Experimental Protocols General Experimental Workflow

A typical workflow for evaluating the in vitro efficacy of Dactolisib involves cell culture, treatment with the compound, and subsequent analysis of cell viability, pathway modulation, and apoptosis.





Click to download full resolution via product page

A generalized workflow for in vitro testing of Dactolisib.

#### In Vitro PI3K Kinase Assay[10]

This protocol assesses the direct inhibitory effect of Dactolisib on PI3K isoforms.

- Plate Preparation: The assay is conducted in a 384-well black plate.
- Reagent Addition: To each well, add:
  - 50 nL of test compound (Dactolisib) in 90% DMSO.
  - $\circ$  5 µL of reaction buffer containing 10 µg/mL l- $\alpha$ -phosphatidylinositol (PI) substrate.
  - The respective PI3K protein (e.g., 10 nM of p110 $\alpha$ , 75 nM of p110 $\beta$ , etc.).
- Reaction Initiation: Start the kinase reaction by adding 5 μL of 1 μM ATP.
- Incubation: Incubate the plate for 60-120 minutes at room temperature.



 Detection: Use a suitable kinase detection kit (e.g., Kinase-Glo) to measure the remaining ATP, which is inversely proportional to kinase activity.

## **Cell Viability Assay[13]**

This method quantifies the effect of Dactolisib on cell proliferation.

- Cell Seeding: Plate cells (e.g., 2,000-5,000 cells/well) in 96-well plates and allow them to adhere for 24 hours.
- Treatment: Treat the cells with varying concentrations of **Dactolisib Tosylate**. Include untreated and vehicle-only (DMSO) controls.
- Incubation: Incubate for the desired time period (e.g., 48-72 hours). The medium can be changed every 24 hours if needed.
- Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) or MTS reagent to each well.
- Final Incubation: Incubate for 2-4 hours at 37°C.
- Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.
   Normalize the results to untreated control cells.

#### In Vivo Formulation and Administration[4][5][12]

For preclinical animal studies, Dactolisib can be formulated for oral administration.

- Stock Solution: Prepare a concentrated stock solution of Dactolisib Tosylate in DMSO.
- Vehicle Preparation: Several vehicles can be used:
  - PEG300/Saline: Add the stock solution to PEG300, mix, and then add an equal volume of saline.
  - NMP/PEG300: Dissolve the compound in N-Methyl-2-pyrrolidone (NMP) with sonication,
     then add polyethylene glycol 300 (PEG300) to the final concentration (e.g., 5 mg/mL).
  - DMSO/Corn Oil: Add the stock solution to corn oil for a final DMSO concentration of ~10%.



 Administration: Administer the final formulation to animals (e.g., mice) via oral gavage at the desired dosage (e.g., 50 mg/kg).

Disclaimer: All experimental protocols are provided as a guide. Researchers should optimize protocols based on their specific experimental conditions and cell lines, and adhere to all institutional and regulatory guidelines for animal research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dactolisib | C30H23N5O | CID 11977753 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Dactolisib Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dactolisib Tosylate | C37H31N5O4S | CID 49803145 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Dactolisib (Tosylate) MedChem Express [bioscience.co.uk]
- 12. biocompare.com [biocompare.com]
- To cite this document: BenchChem. [Chemical structure and properties of Dactolisib Tosylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606927#chemical-structure-and-properties-of-dactolisib-tosylate]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com